molecular formula C12H14N2O2 B11883543 5,8-Dimethoxy-2-methylquinolin-6-amine

5,8-Dimethoxy-2-methylquinolin-6-amine

Cat. No.: B11883543
M. Wt: 218.25 g/mol
InChI Key: PSVCXXSXEFEIDC-UHFFFAOYSA-N
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Description

5,8-Dimethoxy-2-methylquinolin-6-amine is a chemical compound with the molecular formula C12H14N2O2. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of methoxy groups at positions 5 and 8, a methyl group at position 2, and an amine group at position 6 on the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Dimethoxy-2-methylquinolin-6-amine typically involves the construction of the quinoline ring followed by functionalization at specific positions. One common method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid. Another approach is the Doebner-Miller synthesis, which uses an α,β-unsaturated carbonyl compound like crotonaldehyde .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing catalysts and specific reaction conditions to enhance yield and purity. Transition metal-catalyzed reactions and green chemistry protocols are also explored to make the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5,8-Dimethoxy-2-methylquinolin-6-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form quinone derivatives.

    Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: N-alkyl or N-acyl quinoline derivatives.

Scientific Research Applications

5,8-Dimethoxy-2-methylquinolin-6-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,8-Dimethoxy-2-methylquinolin-6-amine involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the synthesis of nucleic acids or proteins in pathogens. The compound can also interfere with cellular respiration and energy production pathways, leading to the death of microbial cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,8-Dimethoxy-2-methylquinolin-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups at positions 5 and 8 enhances its solubility and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

5,8-dimethoxy-2-methylquinolin-6-amine

InChI

InChI=1S/C12H14N2O2/c1-7-4-5-8-11(14-7)10(15-2)6-9(13)12(8)16-3/h4-6H,13H2,1-3H3

InChI Key

PSVCXXSXEFEIDC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C(=C2C=C1)OC)N)OC

Origin of Product

United States

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